molecular formula C16H17N3O2 B2586078 N1-(2,4-dimethylphenyl)-N2-(pyridin-4-ylmethyl)oxalamide CAS No. 898360-69-5

N1-(2,4-dimethylphenyl)-N2-(pyridin-4-ylmethyl)oxalamide

Cat. No.: B2586078
CAS No.: 898360-69-5
M. Wt: 283.331
InChI Key: WUBFXUWFVIUTDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2,4-dimethylphenyl)-N2-(pyridin-4-ylmethyl)oxalamide is a high-purity oxalamide compound supplied for research and further manufacturing applications. This chemical features a distinct molecular structure with a 2,4-dimethylphenyl group and a pyridin-4-ylmethyl group, contributing to its specific research applications and physicochemical properties . With a molecular formula of C16H17N3O2 and a molecular weight of 283.33 g/mol , this compound is part of a class of oxalamide derivatives that have shown significant utility in various scientific fields. Researchers value this compound for its potential applications in flavor science, as structurally related oxalamides are recognized for their savory, meaty flavor profiles and are subjects of study within flavor chemistry . In medicinal chemistry, the oxalamide scaffold serves as a valuable building block, and this specific compound may be utilized as an intermediate or precursor in the synthesis of more complex molecules with targeted biological activities . The compound is provided with a purity specification of ≥98% and requires storage at room temperature . This product is intended for research and further manufacturing use only and is not meant for diagnostic, therapeutic, or human consumption purposes. Researchers are advised to consult the safety data sheet and handle this material with appropriate laboratory precautions.

Properties

IUPAC Name

N'-(2,4-dimethylphenyl)-N-(pyridin-4-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-11-3-4-14(12(2)9-11)19-16(21)15(20)18-10-13-5-7-17-8-6-13/h3-9H,10H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUBFXUWFVIUTDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=O)NCC2=CC=NC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,4-dimethylphenyl)-N2-(pyridin-4-ylmethyl)oxalamide typically involves the reaction of 2,4-dimethylaniline with pyridine-4-carboxaldehyde to form an intermediate Schiff base. This intermediate is then reacted with oxalyl chloride to yield the final oxalamide product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid generated during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(2,4-dimethylphenyl)-N2-(pyridin-4-ylmethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under strong oxidizing conditions.

    Reduction: The oxalamide group can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N1-(2,4-dimethylphenyl)-N2-(pyridin-4-ylmethyl)oxalamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues in Antiviral Research

describes oxalamides such as N1-(4-chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (15) , which shares the oxalamide core but differs in substituents:

  • N1 : 4-Chlorophenyl (electron-withdrawing) vs. 2,4-dimethylphenyl (electron-donating).
  • N2 : Thiazolyl-pyrrolidinyl vs. pyridin-4-ylmethyl.

Key Differences :

  • Electronic Effects : The methyl groups in the target compound enhance lipophilicity and may improve membrane permeability compared to the polar 4-chlorophenyl group in compound 13.
  • Stereochemistry : Compound 15 is synthesized as a 1:1 stereoisomeric mixture, whereas the target compound’s stereochemical purity is unspecified .

Umami Flavoring Agents

N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) () is a regulatory-approved umami flavor compound. Comparatively:

  • N1 Substituent: 2,4-Dimethoxybenzyl (polar, methoxy groups) vs. 2,4-dimethylphenyl (non-polar, methyl groups).
  • N2 Substituent : 2-(Pyridin-2-yl)ethyl vs. pyridin-4-ylmethyl.

Functional Implications :

  • Metabolism : S336 undergoes rapid hepatic metabolism without amide hydrolysis, suggesting metabolic stability of the oxalamide linkage . The target compound’s metabolism is unstudied but may differ due to its substituents.
  • Toxicity: S336 has a NOEL of 100 mg/kg/day in rats, with high safety margins (>33 million) .

Cytochrome P450 Inhibitors

, and 7 highlight oxalamides like N1-(3-chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide (28) and N1-(4-methoxyphenethyl)-N2-(4-methylpyridin-3-yl)oxalamide (39) :

  • N1 Substituents : Halogenated aryl (28) vs. dimethylphenyl (target).
  • N2 Substituents : 4-Methoxyphenethyl (28) or 4-methylpyridin-3-yl (39) vs. pyridin-4-ylmethyl.

Key Comparisons :

  • Bioactivity: Compound 28 inhibits cytochrome P450 4F11, with IC50 values influenced by halogen substituents.
  • Synthesis : Analogues are synthesized via amide coupling (e.g., HBTU/DIPEA), yielding 35–73% . The target compound’s synthetic route is unspecified but likely analogous.

Ferrocene-Containing Analogues

Compounds like N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)oxalamide (1c) () incorporate ferrocene and fluorinated groups:

  • Structural Contrasts : The target compound lacks metallocene and fluorine atoms, which in 1c enhance redox activity and metabolic resistance.
  • Analytical Data : 1c’s characterization includes ¹⁹F NMR (-61.6 ppm for CF3) and IR (1668 cm⁻¹ for C=O), while the target compound’s spectral data are unreported .

Data Tables for Comparative Analysis

Table 1: Structural and Physicochemical Comparisons

Compound Name N1 Substituent N2 Substituent Key Applications Yield (%) Reference
Target Compound 2,4-Dimethylphenyl Pyridin-4-ylmethyl Unspecified
S336 (Umami agent) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Flavor enhancement
Compound 28 (CYP4F11 inhibitor) 3-Chloro-4-fluorophenyl 4-Methoxyphenethyl Enzyme inhibition 64
Compound 15 (HIV entry inhibitor) 4-Chlorophenyl Thiazolyl-pyrrolidinyl Antiviral 53

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.